1-Methyl-2-(2-methylpropyl)piperazine
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Overview
Description
1-Methyl-2-(2-methylpropyl)piperazine is a piperazine derivative characterized by the presence of a methyl group and a 2-methylpropyl group attached to the nitrogen atoms of the piperazine ring. Piperazine derivatives are widely recognized for their diverse biological and pharmacological activities, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(2-methylpropyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods: Industrial production of piperazine derivatives often involves batch or continuous flow processes. These methods utilize heterogeneous catalysis by metal ions supported on commercial polymeric resins, enabling efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(2-methylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding N-oxides.
Reduction: Can be reduced to form secondary amines.
Substitution: Participates in nucleophilic substitution reactions, such as alkylation and acylation.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-Methyl-2-(2-methylpropyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-(2-methylpropyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound acts as a nucleophile, participating in various biochemical pathways. Its effects are mediated through the modulation of receptor activity and enzyme inhibition, leading to diverse biological outcomes .
Comparison with Similar Compounds
- 1-Methylpiperazine
- 2-Methylpiperazine
- 4-Methylpiperazine
Comparison: 1-Methyl-2-(2-methylpropyl)piperazine is unique due to the presence of both a methyl group and a 2-methylpropyl group, which confer distinct physicochemical properties and biological activities. Compared to other piperazine derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H20N2 |
---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-methyl-2-(2-methylpropyl)piperazine |
InChI |
InChI=1S/C9H20N2/c1-8(2)6-9-7-10-4-5-11(9)3/h8-10H,4-7H2,1-3H3 |
InChI Key |
UZTPIFHFVKDYCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CNCCN1C |
Origin of Product |
United States |
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